molecular formula C33H23N3O4S2 B384754 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B384754
M. Wt: 589.7g/mol
InChI Key: GCZRIENQFRUBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The process typically begins with the preparation of the benzofuran and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure could be explored for therapeutic applications, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H23N3O4S2

Molecular Weight

589.7g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-pyrrol-5-one

InChI

InChI=1S/C33H23N3O4S2/c1-19-13-15-21(16-14-19)28-27(29(37)26-17-22-8-3-5-12-25(22)40-26)30(38)31(39)36(28)32-34-35-33(42-32)41-18-23-10-6-9-20-7-2-4-11-24(20)23/h2-17,28,38H,18H2,1H3

InChI Key

GCZRIENQFRUBEI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC5=CC=CC=C54)O)C(=O)C6=CC7=CC=CC=C7O6

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC5=CC=CC=C54)O)C(=O)C6=CC7=CC=CC=C7O6

Origin of Product

United States

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